“(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone” has a molecular weight of 257.29 and a molecular formula of C15H15NO3 . It is a solid at room temperature .
This compound should be stored in a dark place, sealed in dry, at room temperature . It has a GHS07 safety classification, with hazard statements H302-H315-H319-H335 .
(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone, also known as 2-Amino-4,5-dimethoxybenzophenone, is an organic compound characterized by its unique structural features. It consists of a benzophenone moiety with an amino group and two methoxy groups on one of the aromatic rings. The chemical formula for this compound is C16H17N O3, and it has a molecular weight of approximately 285.31 g/mol. The compound appears as a pale yellow solid with a melting point around 79–81 °C .
For example, in the presence of palladium catalysts, (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone can be synthesized via direct addition reactions involving sodium arylsulfinates and 2-aminobenzonitriles .
Research indicates that (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone exhibits significant biological activities. It has been studied for its potential anticancer properties, showing cytotoxic effects against various cancer cell lines in vitro. Additionally, its structural analogs have demonstrated anti-inflammatory and antimicrobial activities . The presence of the amino and methoxy groups contributes to its pharmacological profile by enhancing interactions with biological targets.
The synthesis of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone typically involves multi-step organic reactions. A common method includes:
Alternative methods may employ different catalysts or solvents to optimize yields.
(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone has potential applications in various fields:
Studies on the interactions of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone with other compounds have shown that it can form complexes with metal ions and other organic molecules. These interactions are crucial for understanding its mechanism of action in biological systems and can be leveraged to enhance its efficacy in therapeutic applications .
Several compounds share structural similarities with (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone. Here are some notable examples:
Compound Name | Structural Features | Similarity |
---|---|---|
(2-Aminophenyl)(phenyl)methanone | Contains an amino group on phenyl | 0.98 |
(2-Amino-5-chlorophenyl)(phenyl)methanone | Chlorine substitution at the 5-position | 0.98 |
(2-Aminophenyl)(3-chlorophenyl)methanone | Chlorine substitution at the 3-position | 0.98 |
(2-Amino-4-chlorophenyl)(phenyl)methanone | Chlorine substitution at the 4-position | 0.98 |
These compounds exhibit similar reactivity due to their functional groups but differ in their substituents' positions and types, which can significantly influence their biological activities and chemical properties.
Early routes relied on electrophilic acylation of a 4,5-dimethoxy-substituted aniline. More recent methods favour transition-metal-catalysed carbon–carbon bond formation that tolerates the free amino group and shortens step count.
Entry | Key transformation (isolated step) | Catalyst / promoter (full name) | Principal solvent | Yield to target (%) | Notes |
---|---|---|---|---|---|
1 | Friedel–Crafts acylation of 4,5-dimethoxy-protected aniline with benzoyl chloride followed by deprotection | Aluminium trichloride | Dichloromethane | 72 [1] | Multi-step; large salt waste |
2 | Copper(II) triflate + trifluoromethanesulfonic acid mediated benzoylation of 4,5-dimethoxy-acetanilide | Copper(II) triflate / trifluoromethanesulfonic acid co-catalyst | Dichloromethane | 88 [2] | Single acylation step; amide cleavage needed |
3 | Grignard addition of phenylmagnesium bromide to 2-amino-4,5-dimethoxybenzonitrile, hydrolytic work-up | None (organomagnesium reagent) | Two-methyltetrahydrofuran | 93 [3] | Amenable to continuous flow (see §3.5) |
4 | Palladium(II) trifluoroacetate-catalysed addition of phenylboronic acid to 2-amino-4,5-dimethoxybenzonitrile (one pot) | Palladium(II) trifluoroacetate / methanesulfonic acid / 2,2ʹ-bipyridine | Two-methyltetrahydrofuran + water | 98 [4] | Two-step work-up; no protecting groups |
5 | Palladium(II) acetate-catalysed addition of sodium benzenesulfinate to same nitrile, in situ hydrolysis | Palladium(II) acetate / 2,2ʹ-bipyridine / p-nitrobenzenesulfonic acid | Tetrahydrofuran + water | 90 [5] | Avoids boronic acids; inexpensive aryl source |
6 | Two-step ultrasound-assisted formation of 2,1-benzisoxazole from nitrobenzene derivative, zinc-mediated reduction | Zinc powder under ultrasonic irradiation | Ethanol–water | 71 [6] | Operationally simple; moderate yield |
Contemporary palladium catalysis (Entries 4–5) delivers the product in near-quantitative yield without protecting groups, establishing a concise benchmark synthesis.
Metric | Palladium–boronic acid route [4] | Palladium–sulfinate route [5] | Grignard flow route [3] |
---|---|---|---|
Overall isolated yield (%) | 98 | 90 | 93 |
E-factor (kg waste kg⁻¹ product, reported) | 4.1 | 4.8 | 2.9 |
Metal loading (mol %) | 5 | 10 | 0 |
Renewable solvent fraction (v %) | 50 | 40 | 100 |
The palladium-catalysed coupling of phenylboronic acid with 2-amino-4,5-dimethoxybenzonitrile proceeds through in situ imine formation and hydrolysis, delivering the ketone in a single vessel without isolating intermediates [4]. Similarly, the sulfinate variant couples aryl-sulfur dioxide anions, desulfinates, and hydrolyses in one operation [5]. These sequences reduce reactor cleaning and cumulative solvent use by more than fifty percent compared with stepwise protocols.
A continuous-flow microreactor combining benzoyl chloride (or substituted analogues) with aryl Grignard reagents in two-methyltetrahydrofuran generates benzophenone derivatives, including the target dimethoxy analogue, in residence times below five minutes and with space–time yields exceeding one hundred grams litre⁻¹ hour⁻¹ [3]. Key merits are: